3-Amino-6-methoxychroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8H,5,11H2,1H3 |
InChI Key |
XNNGQOHHRXLKJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 6 Methoxychroman 4 One and Analogous Structures
Historical Context and Evolution of Aminochromanone Synthesis
The synthesis of the chroman-4-one core has been a subject of study for over a century. Early and classical methods typically involved the cyclization of 2'-hydroxychalcones or related precursors under strong acidic or basic conditions. These foundational strategies, while effective for building the basic heterocyclic system, offered limited control over substitution patterns and stereochemistry.
The introduction of the amino group, particularly at the C3 position, represented a significant evolution. Initially, this was often achieved by functional group manipulation of an existing chromanone. For instance, the conversion of a carboxylic acid or the reduction of an oxime or nitro group were common early strategies. The development of multicomponent reactions and more sophisticated catalytic systems in the late 20th and early 21st centuries has provided more direct and efficient pathways to aminochromanones. Modern synthetic chemistry has shifted focus towards asymmetric synthesis and direct C-H functionalization, enabling the creation of complex and stereochemically defined aminochromanone derivatives with greater precision and efficiency. rsc.org
Targeted Synthetic Routes to 3-Amino-6-methoxychroman-4-one
Several targeted chemical reactions can be employed to synthesize this compound. These methods approach the installation of the C3-amino group from different precursors and through distinct mechanistic pathways.
The Neber rearrangement is a classic organic reaction that transforms a ketoxime into an α-amino ketone. wikipedia.org This method is a viable, albeit indirect, route to 3-aminochromanones. The synthesis begins with the parent ketone, 6-methoxychroman-4-one (B1352115).
The process involves three key steps:
Oxime Formation: The ketone is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 6-methoxychroman-4-one oxime.
Tosylation: The hydroxyl group of the oxime is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl), forming an oxime tosylate.
Rearrangement: Treatment of the oxime tosylate with a base, such as sodium ethoxide, initiates the rearrangement. The base abstracts the acidic α-proton at the C3 position, forming a carbanion. This carbanion displaces the tosylate group in an intramolecular nucleophilic substitution to form a transient azirine intermediate. Subsequent hydrolysis of the azirine ring opens it to yield the final product, this compound. wikipedia.org
A competing side reaction is the Beckmann rearrangement, which can also occur under acidic conditions, leading to the formation of a lactam instead of the desired amino ketone. masterorganicchemistry.comwikipedia.org Careful control of reaction conditions is therefore crucial to favor the Neber pathway.
Nucleophilic addition reactions provide a more direct pathway to introduce the amino functionality. A common strategy involves the 1,4-conjugate addition (Michael addition) of an amine nucleophile to an α,β-unsaturated carbonyl system.
For the synthesis of 3-aminochromanones, this would typically involve a 6-methoxychromen-4-one precursor. However, the direct addition of amines to the chromenone double bond can be challenging. A more common approach involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which can then undergo further transformations. libretexts.orglibretexts.orgunizin.org
An alternative nucleophilic approach is the addition of organometallic reagents to imines or related azomethine derivatives containing a chiral auxiliary, which allows for stereocontrol during the formation of the C-N bond. researchgate.net While not a direct synthesis of the target compound, these principles can be adapted. For instance, a precursor like 3-bromo-6-methoxychroman-4-one could potentially undergo nucleophilic substitution with an amine or an ammonia (B1221849) equivalent, although this can be complicated by elimination reactions.
The reduction of a nitro group is a reliable and widely used method for the synthesis of primary amines. This strategy involves the introduction of a nitro group at the C3 position, followed by its reduction.
The synthesis sequence is as follows:
Nitration: 6-methoxychroman-4-one is first halogenated at the C3 position, typically with bromine, to form 3-bromo-6-methoxychroman-4-one. This activated intermediate is then reacted with a nitrating agent, such as sodium nitrite (B80452) (NaNO₂), to introduce the nitro group via nucleophilic substitution, yielding 3-nitro-6-methoxychroman-4-one.
Reduction: The 3-nitro group is then reduced to the 3-amino group. This transformation can be achieved using a variety of reducing agents and conditions, offering flexibility to accommodate other functional groups within the molecule. wikipedia.org
The choice of reducing agent is critical for achieving high yields and chemoselectivity.
| Reagent/System | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Highly efficient and clean, but may reduce other functional groups. |
| Iron (Fe) in Acid | Fe powder, HCl or Acetic Acid | A classic, cost-effective method known as the Béchamp reduction. |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl, Ethanol | A common laboratory-scale method, effective for aromatic nitro compounds. |
| Zinc (Zn) Dust | Zn dust, NH₄Cl or Acetic Acid | A mild reducing agent often used when other sensitive groups are present. scispace.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄, aqueous solution | A mild reducing agent suitable for water-soluble compounds. wikipedia.org |
Stereoselective Synthesis of Aminochromanones and Chiral Resolution Techniques
The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules often resides in only one enantiomer, making stereoselective synthesis and chiral resolution critical processes. wikipedia.org
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. wikipedia.org This is often achieved using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction.
Organocatalysis: Chiral amines, such as proline derivatives, can catalyze intramolecular Mannich reactions to produce amino-substituted heterocyclic ketones with high enantioselectivity. organic-chemistry.org This approach could be adapted to form the 3-aminochromanone structure from an appropriate linear precursor.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction, such as a nucleophilic addition to an imine derivative, and is removed afterward. us.es
Asymmetric Hydrogenation: While more common for reducing C=C bonds, asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral metal catalyst (e.g., Rhodium or Iridium-based) is another potential route to enantiomerically enriched aminochromanones.
Chiral Resolution Techniques: When a synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), resolution is required to separate them. wikipedia.org
Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. libretexts.org The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base. chemeurope.comyoutube.com
Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. nih.gov
| Resolving Agent Type | Examples | Application |
| Chiral Acids | (+)-Tartaric acid, (S)-Mandelic acid, (+)-Camphorsulfonic acid | Form diastereomeric salts with the racemic 3-aminochromanone. |
| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethylamine | Used to resolve racemic carboxylic acid precursors if the synthetic route allows. libretexts.org |
Contemporary Synthetic Approaches for Chromanone Derivatization
Modern organic synthesis focuses on developing highly efficient and selective reactions for modifying complex molecules. For the chromanone scaffold, C-H functionalization has emerged as a powerful tool for derivatization, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.org
These advanced methods can be used to modify the chromanone core either before or after the introduction of the 3-amino group, providing rapid access to a diverse library of analogs.
C2-Position Functionalization: The C2 position of chromones can be arylated, alkylated, or aminated using transition-metal-free, radical-mediated reactions. For example, CuO catalysis can be used to introduce ether functionalities at the C2 site. researchgate.net
C3-Position Functionalization: While the focus of this article is on the 3-amino group, other substituents can be introduced at this position. Transition metal catalysis can functionalize the C3 position, particularly if the C2 position is already substituted. rsc.org
C5-Position Functionalization: The aromatic ring of the chromanone can be functionalized through chelation-assisted, transition-metal-catalyzed reactions. The keto group at C4 acts as a directing group, guiding catalysts (such as Rhodium or Palladium) to activate the C5-H bond for alkenylation or acylation. rsc.org
These contemporary strategies bypass the need for traditional multi-step sequences involving pre-functionalized starting materials, representing a more atom-economical and efficient approach to creating novel chromanone derivatives. rsc.org
Microwave-Assisted Methodologies
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various chromanone derivatives.
One notable application of microwave-assisted synthesis is in the condensation of chromanones with aromatic aldehydes. researchgate.net A solvent-free methodology for the synthesis of exocyclic α,β-unsaturated ketones, such as E-3-arylidene-4-chromanones, has been developed using microwave irradiation. researchgate.net This approach is not only rapid and efficient but also environmentally benign due to the absence of a solvent. researchgate.net
In a specific example, the synthesis of tricyclic chromanones has been achieved using microwave irradiation in the presence of polyphosphoric acid (PPA). ijcce.ac.ir This method demonstrates the selective formation of different isomers under thermal and microwave conditions from the same starting dicarboxylic acid. ijcce.ac.ir The reaction involves the exposure of a solution of concentrated phosphoric acid and P₂O₅ to microwave radiation, followed by the addition of the diacid and further irradiation. ijcce.ac.ir
Furthermore, microwave-assisted reactions have been employed for the hydrobromide elimination in the synthesis of chromones from 3-bromochroman-4-ones. For instance, the use of calcium carbonate in dimethylformamide (DMF) under microwave irradiation at 100 °C for 20 minutes afforded the desired chromone (B188151) in 84% yield. acs.org This highlights the efficiency of microwave heating in facilitating elimination reactions.
Another relevant microwave-assisted synthesis involves the preparation of 2-amino-4H-benzo[h]chromene derivatives, which are structurally related to the target compound. scispace.com In this method, a mixture of an aromatic aldehyde, malononitrile (B47326) or ethyl cyanoacetate, and 4-methoxy-1-naphthol (B1194100) is heated under microwave irradiation in the presence of piperidine. scispace.com This reaction proceeds efficiently, yielding the desired products in a short duration. scispace.com
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Dicarboxylic acid | Polyphosphoric acid, Microwave irradiation | Tricyclic chromanone | - | ijcce.ac.ir |
| 3-Bromochroman-4-one | CaCO₃, DMF, Microwave, 100 °C, 20 min | Chromone | 84 | acs.org |
| 4-methoxy-1-naphthol, aromatic aldehyde, malononitrile | Piperidine, Ethanol, Microwave, 400 W, 140 °C, 2 min | 2-Amino-4H-benzo[h]chromene derivative | 91 | scispace.com |
| 4-methoxy-1-naphthol, aromatic aldehyde, ethyl cyanoacetate | Piperidine, Ethanol, Microwave, 400 W, 140 °C, 2 min | Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative | 79 | scispace.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. iau.ir These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. iau.ir
A Michael addition-driven four-component reaction has been developed for the synthesis of structurally diverse 4-oxochroman-2-carboxamides. rsc.org This one-pot protocol strategically suppresses the competing Ugi reaction without the need for a catalyst. rsc.org The reaction can also be adapted to synthesize tetrazole-substituted chromones by replacing the carboxylic acid with trimethylsilyl (B98337) azide (B81097) (TMSN₃). rsc.org
The synthesis of 2-amino-4H-chromenes, which are analogs of the target compound, can be achieved through a three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative. mdpi.com This reaction is typically catalyzed by a base, such as piperidine, and proceeds at room temperature. mdpi.com This methodology allows for the efficient construction of the chromene scaffold with various substituents.
Another example of a multicomponent reaction is the synthesis of 2-amino pyridine-3-carbonitrile (B1148548) derivatives incorporating a coumarin (B35378) moiety. iau.ir This reaction involves the condensation of 3-acetyl-2H-chromen-2-one, an arylaldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions. iau.ir This method offers several advantages, including good yields, short reaction times, and the reusability of the catalyst. iau.ir
Furthermore, an oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established. scispace.com This reaction involves a Sc(OTf)₃ catalyzed reaction between primary amines, β-ketoesters, and 2-hydroxychalcones under green conditions. scispace.com This strategy allows for the simultaneous construction of two rings of the 6H-benzo[c]chromen-6-one core. scispace.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product | Reference |
| - | - | - | - | No catalyst | 4-Oxochroman-2-carboxamide | rsc.org |
| Aldehyde | Malononitrile | 3,4-Methylenedioxyphenol | - | Piperidine, Ethanol, Room temperature, 20 h | 2-Amino-3-cyano-4H-chromene | mdpi.com |
| 3-Acetyl-2H-chromen-2-one | Arylaldehyde | Malononitrile | Ammonium acetate | Brønsted acidic ionic liquid, Solvent-free, 120 °C | 2-Amino-6-(2-oxo-2H-chromen-3-yl)-4-arylpyridine-3-carbonitrile | iau.ir |
| Primary amine | β-Ketoester | 2-Hydroxychalcone | - | Sc(OTf)₃, Glycerol, 100 °C, 24 h | 7-Amino-6H-benzo[c]chromen-6-one | scispace.com |
Chemical Reactivity and Derivatization Strategies of 3 Amino 6 Methoxychroman 4 One
Transformations Involving the Amino Group at C-3
The primary amino group at the C-3 position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents. Standard amine chemistry can be readily applied to modify this position, leading to the formation of amides, sulfonamides, and secondary or tertiary amines, thereby enabling the exploration of structure-activity relationships. gu.se
Key transformations include:
N-Acylation and N-Sulfonylation: The amino group can react with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This reaction is fundamental for creating peptide-like structures or for introducing specific functionalities.
N-Alkylation and N-Arylation: Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled method is reductive amination. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This process involves the initial formation of an imine or enamine by reacting the C-3 amino group with an aldehyde or ketone, followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method effectively creates secondary or tertiary amines while avoiding the issue of multiple alkylations. masterorganicchemistry.com
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). These imines are versatile intermediates themselves and can be involved in subsequent cyclization reactions or reduced to form secondary amines as described above.
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| N-Acylation | Acetyl chloride, Pyridine | N-acetyl amide |
| N-Sulfonylation | Tosyl chloride, Triethylamine | N-tosyl sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary amine |
| Schiff Base Formation | Benzaldehyde, cat. Acid | N-benzylidene imine |
Modifications of the Chromanone Ring System
Substitutions on the Benzenoid Moiety (e.g., at C-6 position)
The benzene (B151609) ring of the 6-methoxychroman-4-one (B1352115) scaffold is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group at C-6 is an ortho-, para-directing group, while the fused pyranone ring is deactivating. The primary sites for substitution are therefore the C-5 and C-7 positions. The C-8 position is less sterically accessible. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce new functional groups onto the aromatic core, further diversifying the molecular structure. The specific conditions for these reactions must be carefully controlled to avoid undesired side reactions on the pyranone ring or with the C-3 amino group. Protecting the amino group prior to electrophilic substitution is often a necessary strategy.
Chemical Transformations at the C-2 and C-4 Positions
The C-2 methylene (B1212753) and C-4 carbonyl groups are additional sites for chemical modification.
C-4 Carbonyl Group: The ketone at the C-4 position is susceptible to a variety of nucleophilic additions and condensation reactions.
Reduction: The carbonyl can be reduced to a secondary alcohol (chroman-4-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govacs.org The resulting hydroxyl group can be further modified, for instance, by dehydration to form a chromene or by dehydroxylation to yield a chroman. nih.govacs.org
Condensation Reactions: The C-4 carbonyl can react with hydrazines or hydroxylamine (B1172632) to form hydrazones and oximes, respectively. These derivatives can serve as ligands or as intermediates for further synthesis. nih.govmdpi.comnih.gov
Knoevenagel Condensation: The methylene group at C-3, being adjacent to the C-4 carbonyl, is activated. However, the presence of the amino group at C-3 alters its reactivity compared to a standard chromanone. Reactions analogous to the Knoevenagel condensation, which typically involve the active methylene at C-3 of a chromanone reacting with aldehydes or ketones, are modified. wikipedia.org Instead, the C-4 carbonyl itself can participate in reactions. For instance, domino reactions involving Michael addition to the chromone (B188151) system followed by a Knoevenagel-type cyclization are well-documented for related chromone structures. nih.govbeilstein-journals.orgresearchgate.net
C-2 Methylene Group: The C-2 position, being an α-carbon to the ether oxygen, is less reactive than the C-3 position but can still be functionalized. For example, radical-triggered cascade cyclizations of related 2-(allyloxy)arylaldehydes are known to produce chroman-4-ones with substituents at the C-2 and C-3 positions. mdpi.comresearchgate.net While direct functionalization of the C-2 methylene group in 3-amino-6-methoxychroman-4-one is less common, synthetic strategies starting from precursors allow for the introduction of substituents at this position. nih.gov
| Position | Reaction Type | Reagent(s) | Product Class |
|---|---|---|---|
| C-4 | Reduction | NaBH₄ | Chroman-4-ol |
| C-4 | Oxime Formation | Hydroxylamine (NH₂OH) | Chroman-4-one oxime |
| C-4 | Hydrazone Formation | Hydrazine (N₂H₄) | Chroman-4-one hydrazone |
| C-2 | Radical-based functionalization (from precursors) | Varies (e.g., cascade cyclization) | 2-substituted chroman-4-one |
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl functionality (or its enol tautomer), makes it an excellent substrate for cyclocondensation reactions. These reactions allow for the construction of novel, fused polycyclic heterocyclic systems by reacting the chromanone with various binucleophiles or bielectrophiles. nih.gov
For example, the reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or malonates, can lead to the formation of chromeno-fused pyridines or pyridinones. Similarly, reaction with amidines or guanidine (B92328) can yield chromeno-fused pyrimidines. rsc.orgrsc.org These fused systems are of significant interest in medicinal chemistry as they expand the chemical space and can lead to compounds with novel biological activities. The regiochemistry of these cyclizations is a key aspect, often influenced by the reaction conditions and the nature of the condensing partner. nih.govnih.gov
Development of Novel Chromanone-Based Hybrids and Conjugates
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a multi-target profile. nih.govijrar.org The this compound scaffold is well-suited for this approach. nih.govnih.gov
Spectroscopic and Computational Characterization of 3 Amino 6 Methoxychroman 4 One and Its Derivatives
Advanced Spectroscopic Analyses for Structural Elucidation
Spectroscopy is a powerful tool that probes the interaction of electromagnetic radiation with matter, revealing detailed information about molecular structure and bonding. For a molecule like 3-Amino-6-methoxychroman-4-one, a combination of nuclear magnetic resonance, vibrational, electronic, and chiroptical spectroscopies provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms can be established. scispace.com
For the this compound scaffold, specific resonances are expected. The protons on the heterocyclic ring (at C2 and C3) and the aromatic protons on the benzene (B151609) ring will have characteristic chemical shifts influenced by their local electronic environment. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups will also exhibit distinct signals.
While specific experimental data for this compound is not publicly available, analysis of related substituted chroman-4-ones allows for the prediction of chemical shifts. mdpi.comnih.gov For instance, in 2,2-dimethylchroman-4-one (B181875) derivatives, the methylene (B1212753) protons at the C3 position typically resonate around 2.70 ppm due to the influence of the adjacent carbonyl group and the ring oxygen. mdpi.com The methoxy protons are expected to appear as a singlet further upfield. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring.
In ¹³C NMR, the carbonyl carbon (C4) is the most deshielded, typically appearing in the 190-200 ppm range. libretexts.org The aromatic carbons resonate between 110-160 ppm, with the carbon attached to the methoxy group showing a characteristic shift. The carbons of the heterocyclic ring (C2 and C3) would appear in the aliphatic region, with their exact shifts depending on the substitution. The methoxy carbon itself is expected around 55-60 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Chroman-4-one Scaffolds. Data is based on analogous structures reported in the literature and serves as a predictive guide.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2-H₂ | ~4.3 - 4.6 | ~70 | Adjacent to ring oxygen. |
| C3-H | ~3.3 - 3.7 | ~40 - 50 | Adjacent to C=O and amino group. |
| C4 | - | ~192 | Carbonyl carbon. |
| Aromatic-H | ~6.9 - 7.9 | ~115 - 162 | Depends on substitution pattern. |
| -OCH₃ | ~3.7 - 3.8 | ~55 | Methoxy group protons and carbon. |
| -NH₂ | Variable (broad) | - | Amino group protons. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.
For this compound, several key vibrational bands can be predicted:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1660-1690 cm⁻¹, is characteristic of the conjugated ketone carbonyl group.
N-H Vibrations: The amino group will exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.
C-O Stretches: The aryl-alkyl ether linkage of the chroman ring and the methoxy group will produce strong C-O stretching bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Aromatic Vibrations: C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending bands below 900 cm⁻¹ can indicate the substitution pattern.
Table 2: Characteristic Vibrational Frequencies for the this compound Structure. Frequencies are based on data from analogous chromone (B188151) and aminobenzoic acid derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Medium-Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |
| C=O stretch (ketone) | 1660 - 1690 | Strong | Medium |
| N-H bend | 1600 - 1650 | Medium | Weak |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |
| Asymmetric C-O-C stretch (ether) | 1230 - 1270 | Strong | Medium |
| Symmetric C-O-C stretch (ether) | 1020 - 1080 | Strong | Weak |
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The chroman-4-one core contains a conjugated system involving the benzene ring and the carbonyl group, which gives rise to characteristic absorption bands. Typically, two main absorption bands are expected for such chromophores: a high-energy band corresponding to a π→π* transition and a lower-energy, less intense band corresponding to an n→π* transition of the carbonyl group. materialsciencejournal.orgdntb.gov.ua
The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted chroman-4-one. researchgate.net Theoretical studies on related molecules using Time-Dependent Density Functional Theory (TD-DFT) can accurately predict these absorption wavelengths. materialsciencejournal.org
The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these enantiomers. nih.govnih.gov These methods measure the differential absorption of left and right circularly polarized light.
The experimental ECD or VCD spectrum can be compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the molecule. nih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for this compound is not available, data from closely related derivatives like 2-(4-Chlorophenyl)-6-methoxychroman-4-one and 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one offer significant insight into the geometry of the chroman-4-one core. nih.govnih.gov
These studies show that the pyran ring of the chroman-4-one moiety typically adopts a distorted envelope or sofa conformation. nih.govnih.gov The benzene ring is fused to this heterocyclic system, creating a nearly planar benzopyran unit. Intermolecular interactions, such as hydrogen bonds and π–π stacking, often dictate the packing of the molecules in the crystal lattice. nih.gov
Table 3: Representative Crystallographic Data for a Substituted 6-Methoxychroman-4-one (B1352115) Derivative (C₁₆H₁₃ClO₃). Data from CCDC 758416 for 2-(4-Chlorophenyl)-6-methoxychroman-4-one. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.0188 (3) |
| b (Å) | 12.0138 (7) |
| c (Å) | 12.3708 (7) |
| α (°) | 108.035 (5) |
| β (°) | 98.379 (4) |
| γ (°) | 91.820 (5) |
| Volume (ų) | 699.33 (7) |
Quantum Chemical Calculations and Theoretical Investigations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become an integral part of structural characterization. d-nb.info These theoretical methods can be used to:
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data. nih.gov
Predict Spectroscopic Data: Calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). mdpi.comnih.gov This is invaluable for assigning experimental spectra and confirming the proposed structure.
Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis and the mapping of the Molecular Electrostatic Potential (MEP) can provide insights into charge distribution, intramolecular interactions, and chemical reactivity. shd-pub.org.rs The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand electronic transitions and reactivity. dntb.gov.ua
For chroman-4-one derivatives, DFT calculations have been shown to yield NMR chemical shifts and vibrational frequencies that are in good agreement with experimental values, aiding in the complete and accurate assignment of complex spectra. mdpi.comnih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-dimethylchroman-4-one |
| 2-(4-Chlorophenyl)-6-methoxychroman-4-one |
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational ab initio and DFT methods used to investigate the electronic structure and properties of molecules. core.ac.ukarxiv.org HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a fundamental starting point for more advanced methods. wayne.eduresearchgate.net DFT, on the other hand, calculates the electronic energy based on the electron density, often yielding high accuracy at a lower computational cost, especially when using hybrid functionals like B3LYP. core.ac.ukscispace.com
For chromanone derivatives, these methods are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. scispace.comresearchgate.netnajah.edu In a typical study, the geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G* or higher. scispace.com This process yields the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles.
Vibrational analysis is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. scispace.com The calculated vibrational modes can be assigned to specific molecular motions, such as the characteristic C=O stretch of the ketone, the N-H stretches of the amino group, and various C-C and C-O stretches within the chromanone core. scispace.com These theoretical calculations are crucial for interpreting experimental spectroscopic data.
The table below shows representative calculated bond lengths for a related chromanone derivative, illustrating the type of data obtained from DFT calculations.
| Bond | Bond Length (Å) (Calculated) |
| C=O | 1.25 |
| C-N | 1.38 |
| C-O (ether) | 1.37 |
| C-C (aromatic) | 1.39 - 1.41 |
Data is illustrative and based on typical values for similar structures.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. thaiscience.info
For this compound, the distribution of these orbitals can be predicted based on the electronic nature of its constituent parts.
HOMO : The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. The methoxy (-OCH3) and amino (-NH2) groups are strong electron-donating groups, which would elevate the HOMO energy. Therefore, the HOMO density would likely be concentrated on the benzene ring and the nitrogen atom of the amino group.
LUMO : The LUMO is typically located on electron-deficient sites. The carbonyl group (C=O) is a strong electron-withdrawing group, meaning the LUMO density is expected to be centered on the pyranone ring, particularly around the C=O bond.
The introduction of different substituents can tune the HOMO-LUMO gap and, consequently, the molecule's electronic properties. rsc.org For instance, adding further electron-donating groups would raise the HOMO level, while adding more electron-withdrawing groups would lower the LUMO level, both leading to a smaller energy gap. thaiscience.inforsc.org
| Orbital | Expected Primary Localization | Energy (Illustrative) |
| HOMO | Benzene ring, -OCH3, -NH2 | -5.5 eV |
| LUMO | Pyranone ring, C=O group | -1.5 eV |
| Egap | 4.0 eV |
Energy values are illustrative and based on typical DFT calculations for similar aromatic ketones. thaiscience.info
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.nettci-thaijo.org
Red : Indicates regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.
Blue : Indicates regions of most positive potential, electron-deficient, and prone to nucleophilic attack.
Green/Yellow : Represents regions of neutral or near-zero potential.
For this compound, the MEP map would reveal distinct reactive sites. The most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles or hydrogen bond donors. tci-thaijo.orgnih.gov Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino group, identifying them as the most likely sites for nucleophilic attack or hydrogen bond donation. tci-thaijo.org The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud. Such maps are instrumental in understanding intermolecular interactions, including drug-receptor binding. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. rsc.org This analysis centers on identifying critical points in the electron density. A bond critical point (BCP), found along the path of maximum electron density between two nuclei, is particularly informative about the nature of the chemical bond. d-nb.infonih.gov
Key parameters analyzed at a BCP include:
Electron Density (ρ) : The magnitude of ρ at the BCP correlates with the bond order.
Laplacian of Electron Density (∇²ρ) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces.
Ellipticity (ε) : This parameter measures the anisotropy of the electron density around the bond axis and is used to quantify the π-character of a bond.
In a QTAIM study of chromone derivatives, it was found that aromatic C-C bonds show high ellipticity, confirming their π-bond character. d-nb.info For this compound, QTAIM analysis would be used to quantify the covalent nature of the bonds within the chromanone framework and to characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the amino and carbonyl groups. d-nb.inforesearchgate.net
| Bond Type | Typical ρ (a.u.) | Typical ∇²ρ (a.u.) | Bond Character |
| C=O | ~0.35 | > 0 | Polar Covalent |
| C-N | ~0.25 | < 0 | Covalent |
| Aromatic C-C | ~0.30 | < 0 | Covalent (with π-character) |
| Intramolecular H-bond | ~0.02 | > 0 | Closed-shell |
Data is representative of values found in QTAIM analyses of similar heterocyclic compounds. d-nb.info
Excited-State Properties and Intramolecular Proton Transfer Mechanisms
The photophysical behavior of molecules is governed by their excited-state properties. Molecules containing both a proton donor and a proton acceptor group in proximity can undergo an Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgmdpi.com This process involves the transfer of a proton upon photoexcitation, leading to the formation of a transient tautomer with distinct fluorescent properties, often characterized by a large Stokes shift. rsc.orgresearchgate.net
The chromone scaffold is a classic platform for studying ESIPT, particularly in 3-hydroxychromone, where the hydroxyl proton is transferred to the carbonyl oxygen in the excited state. rsc.org For this compound, a similar process is conceivable. The amino group (-NH2) can act as a proton donor, especially since its acidity increases upon electronic excitation. researchgate.net The carbonyl oxygen remains the proton acceptor.
Computational studies can model this process by calculating the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate. nih.gov This allows for the determination of the energy barriers for proton transfer in both states. For an efficient ESIPT process to occur, the energy barrier in the excited state should be minimal or non-existent, while a significant barrier in the ground state ensures the stability of the initial form. rsc.orgnih.gov The study of ESIPT in amino-substituted chromanones is crucial for designing novel fluorescent probes and sensors, as the proton transfer process and resulting fluorescence are often highly sensitive to the local environment. rsc.orgresearchgate.net
Structure Activity Relationship Sar Investigations of 3 Amino 6 Methoxychroman 4 One Scaffolds
Impact of Substituents on the Benzenoid Ring on Biological Interactions
The benzenoid ring (A-ring) of the chromanone scaffold offers multiple positions for substitution, with modifications at positions 6 and 7 being particularly common. nih.gov The nature of these substituents significantly alters the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to biological targets.
The 6-methoxy group, as present in the parent compound, is an electron-donating group that can influence the molecule's polarity and ability to form hydrogen bonds. Studies on related chromanone and flavonoid structures have shown that the position and nature of hydroxyl and methoxy (B1213986) groups are critical for activity. For instance, in a study of flavones' anti-inflammatory activity, hydroxyl groups at specific positions on the B-ring (C3' and C4') were found to promote activity, whereas a methoxy group at C4' attenuated it. nih.gov This highlights the sensitive dependence of activity on the electronic and hydrogen-bonding capabilities of substituents.
Investigations into chroman-4-one derivatives as SIRT2 inhibitors revealed that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. nih.gov This suggests that for certain targets, modulating the electron density of the aromatic ring is a key strategy for enhancing potency. For example, replacing or supplementing the 6-methoxy group with halogens or other electron-withdrawing groups could lead to improved interactions. The table below summarizes the observed impact of various substituents on the benzenoid ring of chromanone and related flavonoid scaffolds on different biological activities.
| Position | Substituent Type | Effect on Biological Activity | Example Target/Activity | Reference |
|---|---|---|---|---|
| C-6 | Electron-withdrawing (e.g., Halogens) | Increased Activity | SIRT2 Inhibition, Antifungal | nih.govnih.gov |
| C-7 | Methoxy (OCH₃) | Important for Activity | Inhibition of Superoxide Anion Generation | nih.gov |
| C-7 | Hydroxy (OH) | Enhances Activity | Antibacterial, Anti-IAV | acs.orgacs.org |
| C-5, C-7 | Hydroxy (OH) | Optimal for Activity | Gram-positive Antibacterial | acs.org |
Significance of the Amino Group at C-3 in Modulating Activity
The amino group at the C-3 position is a critical determinant of biological activity. Its presence introduces a basic center and a potent hydrogen bond donor, which can engage in crucial interactions with amino acid residues in target proteins such as enzymes and receptors.
A general review of chromanone analogs indicates that substitution at the C-3 position with amine derivatives can yield potent antioxidant compounds. nih.gov Furthermore, the introduction of an amino group in various chromanone derivatives has been linked to potent acetylcholinesterase (AChE) inhibition, which is a key target in the management of Alzheimer's disease. nih.gov This suggests that the C-3 amino group can act as a key pharmacophoric feature for specific enzymatic targets. It can participate in ionic interactions or form a network of hydrogen bonds within a binding site, anchoring the molecule in a specific orientation and enhancing its inhibitory potential. Removing or replacing this group often leads to a significant loss of activity, underscoring its essential role. drugdesign.org
Stereochemical Influences on Biological Activity
The C-3 carbon in 3-Amino-6-methoxychroman-4-one is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). Stereochemistry often has a profound impact on drug action, as biological systems, including enzymes and receptors, are themselves chiral. nih.gov
The three-dimensional arrangement of the amino group at C-3 can dictate the molecule's ability to fit into a specific binding pocket. One enantiomer may exhibit significantly higher potency than the other because its spatial orientation allows for optimal interactions with the target, while the other enantiomer may fit poorly or not at all. This stereoselectivity can affect not only target binding but also a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For many classes of chiral compounds, stereochemistry is the primary driver of both potency and pharmacokinetics. It has been shown to affect transport across cell membranes, leading to the stereospecific uptake of certain drugs. Therefore, the biological activity of this compound is expected to be highly dependent on its stereochemical configuration at the C-3 position.
Role of Structural Modifications at C-2 and C-4 on Interaction Profiles
C-2 Position: The C-2 position is adjacent to the heterocyclic oxygen atom. Introducing substituents here can influence the conformation of the C-ring and provide additional points of interaction with a biological target.
Alkyl and Aryl Substituents: SAR studies on SIRT2 inhibitors showed that the length and branching of an alkyl chain at C-2 directly impact inhibitory effect; an n-pentyl group was found to be optimal over shorter or longer chains. nih.govacs.org Bulky groups, such as a phenyl ring, directly connected to C-2 were found to diminish the inhibitory effect against SIRT2, suggesting steric constraints within the binding site. acs.org Conversely, for antibacterial activity, a hydrophobic substituent at the C-2 position was found to enhance activity against Gram-positive pathogens. acs.orgresearchgate.net
C-4 Position: The C-4 position is defined by a carbonyl group (ketone), which is a key pharmacophoric element. It acts as a hydrogen bond acceptor and is often essential for binding to target proteins.
Carbonyl Modifications: The importance of the C-4 carbonyl is highlighted by studies showing that its removal or modification drastically affects activity. For SIRT2 inhibitors, the carbonyl group was deemed an essential feature. acs.org In studies on antibacterial 4-chromanones, modifying the C-4 position from a ketone to a hydrogen bond donor/acceptor group, such as an alcohol (via reduction) or an oxime, enhanced antibacterial activity. acs.org This indicates that while the presence of a functional group at C-4 is critical, its specific nature (H-bond acceptor vs. donor/acceptor) can be tailored to optimize interactions with different targets. Replacing the carbonyl oxygen with sulfur to create a thioketone has also been shown to enhance the antimicrobial activity of related flavonols. scirp.org
The following table summarizes the effects of modifications at C-2 and C-4.
| Position | Modification | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C-2 | Optimal length n-alkyl chain (e.g., n-pentyl) | Increased Activity | SIRT2 Inhibition | nih.gov |
| C-2 | Hydrophobic substituent (e.g., n-heptyl) | Increased Activity | Antibacterial | acs.orgresearchgate.net |
| C-2 | Bulky substituent (e.g., Phenyl) | Decreased Activity | SIRT2 Inhibition | acs.org |
| C-4 | Reduction of C=O to C-OH (Chromanol) | Increased Activity | Antibacterial (Antituberculosis) | acs.org |
| C-4 | Conversion of C=O to C=NOH (Oxime) | Increased Activity | Antibacterial | acs.org |
| C-4 | Replacement of C=O with C=S (Thioketone) | Increased Activity | Antimicrobial | scirp.org |
General Principles of Aminoflavonoid and Chromanone SAR
The SAR investigations of this compound and related scaffolds fall within the broader principles established for flavonoids, aminoflavonoids, and chromanones. These classes of compounds are widely distributed in nature and are known for a vast range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net
Several general principles can be summarized:
The Privileged Scaffold: The chromanone core is a fundamental structural motif. Its relative planarity and the presence of the heterocyclic oxygen and C-4 carbonyl group provide a rigid framework with defined points for hydrogen bonding and other interactions. nih.gov The absence of the C2-C3 double bond distinguishes chromanones from the related chromones, often leading to significant differences in biological activity. nih.govacs.org
Importance of Oxygen Functional Groups: The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzenoid ring are critical determinants of activity. Hydroxyl groups are key for antioxidant activity and can act as both hydrogen bond donors and acceptors. Their conversion to methoxy groups alters polarity and hydrogen bonding capacity, which can either increase or decrease activity depending on the specific target requirements. nih.gov
Role of the C-Ring: The C-ring, containing the C-2, C-3, and C-4 positions, is a primary site for modifications that modulate activity. The C-4 carbonyl is a crucial interaction point in many targets. acs.org Substitutions at C-2 can influence steric and hydrophobic interactions, while substitutions at C-3, such as the amino group, can introduce key hydrogen bonding or ionic interactions. nih.govacs.org
Target-Specific Requirements: While general principles exist, the optimal substitution pattern is highly dependent on the specific biological target. For example, features that enhance antibacterial activity (e.g., C-2 hydrophobicity) may differ from those that promote enzyme inhibition (e.g., specific C-2 alkyl chain length for SIRT2). nih.govacs.org A successful drug design strategy, therefore, relies on tailoring the substitutions on the chromanone scaffold to match the unique topology and chemical environment of the intended target's binding site.
Molecular Mechanism Studies and Biological Interactions of Chromanone Amines
Investigations into Enzyme Inhibition Mechanisms
Scientific literature available through comprehensive searches does not provide specific details regarding the inhibitory mechanisms of 3-Amino-6-methoxychroman-4-one against Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Alpha-Glucosidase, Cyclooxygenase (COX), or Diacylglycerol Lipase Alpha (DAGLα). While research exists on various chromanone derivatives and their potential biological activities, specific studies detailing the interaction pathways and inhibition kinetics of this particular compound are not present in the currently indexed scientific databases.
Monoamine Oxidase (MAO) Inhibition Pathways
There is no available research data detailing the specific pathways through which this compound may inhibit Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B).
Acetylcholinesterase (AChE) Interaction Mechanisms
Specific studies on the interaction mechanisms between this compound and Acetylcholinesterase (AChE) have not been identified in the scientific literature.
Alpha-Glucosidase Inhibition Studies
Investigations into the potential inhibitory effects of this compound on alpha-glucosidase are not documented in available research.
Cyclooxygenase (COX) Enzyme Binding and Inhibition
There is no published data on the binding affinity or inhibitory activity of this compound towards Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes.
Diacylglycerol Lipase Alpha (DAGLα) Modulatory Mechanisms
The modulatory effects and interaction mechanisms of this compound with Diacylglycerol Lipase Alpha (DAGLα) have not been reported in the scientific literature.
Computational Modeling of Ligand-Target Interactions
Due to the absence of experimental data on the biological targets of this compound, there are no corresponding computational modeling or molecular docking studies available. Such studies are typically performed to elucidate binding modes and predict affinities for experimentally confirmed biological targets.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level.
Despite the utility of this method, a review of scientific databases indicates that no molecular docking studies have been published specifically for this compound. Research has been conducted on similar molecular scaffolds, such as 3-methoxy flavone (B191248) derivatives, which have been docked against targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov Additionally, various chromanone derivatives have been the subject of docking studies to explore their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). However, these findings cannot be directly extrapolated to this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of protein-ligand complexes.
There are currently no published molecular dynamics simulation studies specifically investigating this compound. MD simulations have been employed for related compounds, such as certain 3-methoxy flavone derivatives, to assess the stability of their complexes with protein targets. nih.gov For instance, studies on kojic acid fused 2-amino-3-cyano-4H-pyran derivatives have used MD simulations to evaluate the stability of the ligand-enzyme complex, revealing stable interactions over the simulation period. nih.gov Without similar studies on this compound, its dynamic behavior and interaction stability with biological targets remain uncharacterized.
Elucidation of Molecular Pathways Underlying Cellular Responses (e.g., antiproliferative effects)
Investigating the molecular pathways affected by a compound is crucial for understanding its mechanism of action, particularly for effects like antiproliferation. This involves identifying the signaling cascades and cellular processes that are modulated by the compound.
No research is available that elucidates the specific molecular pathways underlying the cellular responses to this compound, including any potential antiproliferative effects. Studies on other classes of compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have demonstrated significant cytotoxicity against breast cancer cell lines, with some compounds showing higher potency than established drugs like Doxorubicin. mdpi.com However, the specific pathways responsible for these effects were not detailed, and this information cannot be assumed to apply to this compound.
Network Pharmacology Approaches for Target Identification
Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and biological networks. It is a valuable tool for identifying potential drug targets and understanding the polypharmacological effects of compounds.
A search of the available literature reveals no network pharmacology studies have been conducted for this compound. This methodology is typically applied to understand the mechanisms of multi-component drugs or to explore the various potential targets of a single compound. nih.gov The application of network pharmacology requires initial data on compound-target interactions, which is currently lacking for this compound.
Advanced Research Applications and Future Directions for 3 Amino 6 Methoxychroman 4 One
Development as Chemical Probes for Investigating Biological Systems
Chemical probes are highly selective and well-characterized small molecules used to study the function of specific proteins or biological pathways in cellular or in vivo systems. eubopen.org The development of 3-Amino-6-methoxychroman-4-one into a chemical probe hinges on its inherent structural features that allow for systematic modification. The core chromanone structure can be tailored to achieve desired potency and selectivity for a target protein.
Key structural features for probe development include:
The Amino Group: The nucleophilic amino group at the C3 position is an ideal handle for introducing various functionalities. It can be functionalized to attach reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies without significantly altering the core scaffold's binding properties.
The Aromatic Ring: The 6-methoxy substitution influences the electronic properties of the benzene (B151609) ring and can be a key determinant in binding interactions. Further substitutions on this ring can be explored to fine-tune selectivity and cell permeability.
The Carbonyl Group: The ketone at C4 can be modified, for example, into an oxime, to introduce additional vectors for chemical modification or to modulate the compound's physicochemical properties.
Application as a Core Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening. The this compound scaffold is exceptionally well-suited for this purpose due to its multiple points of diversification. The presence of distinct reactive sites allows for the systematic introduction of a wide variety of chemical building blocks.
Multi-component reactions are a particularly efficient strategy for building chemical libraries. For instance, analogs of the chromene class of compounds have been synthesized via three-component reactions involving a phenol (B47542), an aldehyde, and a source of activated methylene (B1212753), such as malononitrile (B47326). nih.govmdpi.com A similar logic can be applied to derivatives of this compound. The amino group can participate in reactions to form amides, sulfonamides, or ureas, while the carbonyl group can undergo reactions like reductive amination or Knoevenagel condensation.
The table below illustrates potential diversification points on the scaffold for building a combinatorial library.
| Scaffold Position | Functional Group | Potential Reactions | Example Building Blocks |
| C3 | Amino (NH₂) | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea formation | Acid chlorides, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates/Isothiocyanates |
| C4 | Carbonyl (C=O) | Reductive Amination, Wittig Reaction, Knoevenagel Condensation | Primary/Secondary Amines, Phosphonium ylides, Active methylene compounds |
| Aromatic Ring | Methoxy-activated | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | N-Bromosuccinimide, Nitric Acid |
This systematic modification allows for the exploration of a vast chemical space around the core scaffold, significantly increasing the probability of identifying compounds with desired biological activities.
Strategies for Multi-Target Ligand Design
Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov Multi-target directed ligands (MTDLs), single molecules designed to modulate multiple targets simultaneously, offer a promising therapeutic strategy compared to single-target drugs or combination therapies. researchgate.net The this compound scaffold can serve as a foundational element in the rational design of MTDLs.
Several design strategies can be employed:
Pharmacophore Merging: This involves integrating the key recognition features of two distinct pharmacophores into a single, novel molecule. The chromanone core could serve as a central scaffold onto which essential features for a second target are incorporated.
Pharmacophore Linking: This strategy connects two or more distinct pharmacophores via a molecular linker. The amino group of this compound is an ideal attachment point for a linker, which can then be connected to a known ligand for a second target. The nature and length of the linker are critical for maintaining the appropriate orientation and potency at both targets. nih.gov
Scaffold Fusion: In this approach, two different heterocyclic systems, each with known activity, are fused to create a new chemical entity with dual activity.
For example, a known inhibitor of an enzyme could be covalently attached to the C3-amino group of a this compound derivative that targets a G-protein-coupled receptor (GPCR). The resulting MTDL could provide a synergistic effect by modulating both a signaling pathway and a metabolic enzyme involved in the same disease pathology.
Computational Design and Predictive Modeling in Derivative Discovery
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new molecules before their synthesis. nih.gov These techniques can be extensively applied to explore the potential of this compound derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies can be used to screen virtual libraries of this compound derivatives against a protein of interest, prioritizing compounds with the highest predicted binding affinity for synthesis.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. researchgate.net This can help in predicting the stability of different conformations and in understanding the molecule's electrostatic potential surface, which governs its interactions with a biological target.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can confirm the stability of binding modes predicted by docking and reveal key interactions that are crucial for affinity. nih.gov
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This early-stage assessment helps to eliminate compounds with likely poor pharmacokinetic profiles, saving time and resources.
The following table summarizes the application of these computational tools in the discovery of derivatives.
| Computational Tool | Application in Derivative Discovery | Predicted Parameters |
| Molecular Docking | Virtual screening, Binding mode prediction | Binding affinity (scoring functions), Ligand-protein interactions |
| DFT | Geometry optimization, Reactivity analysis | Optimized molecular geometry, Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO) |
| MD Simulations | Assessment of complex stability, Conformational analysis | Stability of ligand-protein interactions, Free energy of binding |
| ADMET Modeling | Prediction of pharmacokinetic and toxicity profiles | Oral bioavailability, Blood-brain barrier penetration, Potential toxicity |
Identification of Unexplored Reactivity and Synthetic Opportunities
The unique arrangement of functional groups in this compound opens up avenues for novel synthetic transformations, leading to the creation of unique molecular architectures that are not accessible through conventional methods.
Intramolecular Reactions: The proximity of the C3-amino group and the C4-carbonyl group could facilitate intramolecular cyclization reactions under specific conditions, potentially leading to novel fused heterocyclic systems. For example, reaction with a bifunctional reagent could lead to the formation of a third ring.
Metal-Catalyzed Cross-Coupling: While the existing amino group is a powerful handle, introducing a halogen (e.g., bromine or iodine) onto the aromatic ring would enable a suite of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the introduction of diverse aryl, heteroaryl, or alkyl groups, dramatically expanding the accessible chemical space.
Asymmetric Synthesis: The C3 position is a chiral center. Developing asymmetric syntheses to access enantiomerically pure forms of this compound derivatives is a significant opportunity. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical goal for developing potent and selective therapeutic agents.
Ring Transformation: Under certain reaction conditions, such as treatment with strong acids or bases, the chromanone ring itself could be opened or rearranged to yield entirely different scaffolds, further expanding the synthetic possibilities starting from this versatile intermediate.
Exploring these and other synthetic pathways will be key to unlocking the full potential of the this compound scaffold for discovering next-generation chemical probes and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-6-methoxychroman-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation of substituted acetophenones with ketones, followed by cyclization and aminolysis. Optimization includes varying catalysts (e.g., acidic or basic conditions), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF). Post-synthesis purification via column chromatography and characterization using NMR (¹H/¹³C), IR, and mass spectrometry (MS) ensures structural fidelity. Comparative analysis of yields under different conditions can identify optimal protocols .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 6.5–7.5 ppm) and DEPT experiments to distinguish CH, CH₂, and CH₃ groups.
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch ~1650 cm⁻¹, NH₂ bends ~3300 cm⁻¹).
- MS : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with computational tools (e.g., ChemDraw simulations) enhances accuracy .
Q. How can researchers design a literature review to identify gaps in the pharmacological studies of this compound?
- Methodological Answer : Use systematic review frameworks (PRISMA guidelines) with databases like PubMed, SciFinder, and Web of Science. Search terms should combine the compound name with keywords like "biological activity" or "mechanism." Screen studies for reproducibility, assay types (e.g., enzyme inhibition), and model systems. Tools like VOSviewer can map research trends and highlight understudied areas (e.g., in vivo toxicity) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data using CuKα radiation (λ = 1.54178 Å) and refine with SHELXL. Key parameters include space group (e.g., P1 for triclinic systems), unit cell dimensions (a, b, c, α, β, γ), and R-factor minimization. Compare bond lengths/angles with similar chromanones (e.g., 2-(4-chlorophenyl)-6-methoxychroman-4-one) to validate structural deviations .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Re-evaluate purity (HPLC ≥95%), confirm stereochemistry (X-ray/NOESY), and standardize assays (e.g., fixed IC₅₀ protocols for enzyme inhibition). Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA) can identify outliers or confounding variables .
Q. How can structure-activity relationship (SAR) studies optimize this compound analogs for enhanced bioactivity?
- Methodological Answer : Synthesize analogs with substitutions at positions 3 (amino group) and 6 (methoxy). Test in vitro activity (e.g., kinase inhibition assays) and correlate with computational docking (AutoDock/Vina) to map binding interactions. For example, bulkier substituents at position 3 may improve target affinity but reduce solubility—balance via logP calculations and ADMET profiling .
Methodological Frameworks
Q. What frameworks (e.g., FINER criteria) should guide hypothesis-driven research on this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Ensure access to synthetic intermediates and assay reagents.
- Novel : Target understudied pathways (e.g., NF-κB inhibition).
- Ethical : Use cell lines approved by institutional biosafety committees.
- Relevant : Align with therapeutic needs (e.g., anticancer agents). Pilot studies can pre-test feasibility before large-scale experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
